molecular formula C13H8ClF3N4 B2750516 1-Benzyl-4-chloro-6-(trifluoromethyl)-1h-pyrazolo[3,4-d]pyrimidine CAS No. 871547-71-6

1-Benzyl-4-chloro-6-(trifluoromethyl)-1h-pyrazolo[3,4-d]pyrimidine

Cat. No.: B2750516
CAS No.: 871547-71-6
M. Wt: 312.68
InChI Key: IITCFKGWYDMNCC-UHFFFAOYSA-N
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Description

1-Benzyl-4-chloro-6-(trifluoromethyl)-1h-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential as a cyclin-dependent kinase 2 (CDK2) inhibitor, making it a promising candidate for cancer treatment .

Mechanism of Action

Preparation Methods

The synthesis of 1-Benzyl-4-chloro-6-(trifluoromethyl)-1h-pyrazolo[3,4-d]pyrimidine involves several steps. One common method includes the reaction of trifluorinated 2-bromoenones with aryl- and alkylamidines, which provides trifluoromethylated pyrimidines via an aza-Michael addition-intramolecular cyclization-dehydrohalogenation/dehydration cascade reaction . Industrial production methods often utilize similar synthetic routes but on a larger scale, optimizing reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-Benzyl-4-chloro-6-(trifluoromethyl)-1h-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrazolo[3,4-d]pyrimidine oxides, while substitution reactions can produce various derivatives with different functional groups.

Scientific Research Applications

1-Benzyl-4-chloro-6-(trifluoromethyl)-1h-pyrazolo[3,4-d]pyrimidine has a wide range of scientific research applications:

Comparison with Similar Compounds

1-Benzyl-4-chloro-6-(trifluoromethyl)-1h-pyrazolo[3,4-d]pyrimidine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific chemical structure, which allows for effective CDK2 inhibition and potential therapeutic applications in cancer treatment.

Properties

IUPAC Name

1-benzyl-4-chloro-6-(trifluoromethyl)pyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClF3N4/c14-10-9-6-18-21(7-8-4-2-1-3-5-8)11(9)20-12(19-10)13(15,16)17/h1-6H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IITCFKGWYDMNCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=C(C=N2)C(=NC(=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClF3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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